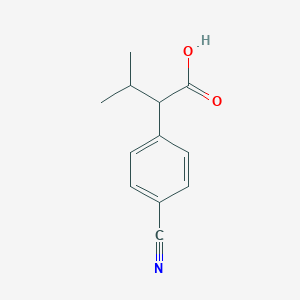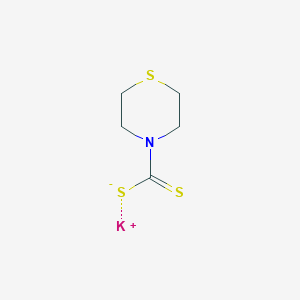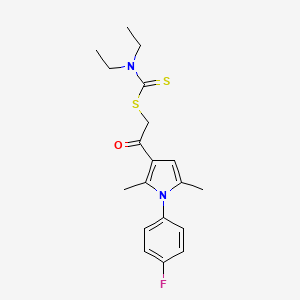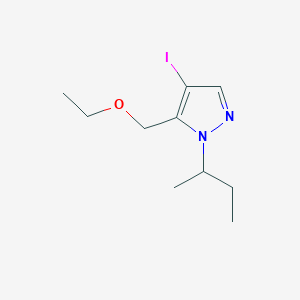
2-(4-Cyanophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenyl)-3-methylbutanoic acid is a compound that is structurally related to various phenylbutanoic acids and their derivatives. While the specific compound is not directly studied in the provided papers, the related structures and their analyses can offer insights into its chemical behavior.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 2,4-dioxo-4-phenylbutanoic acid was an unintended byproduct during the attempted synthesis of a hexanetetrone derivative . Similarly, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods suggest that the synthesis of this compound could potentially be achieved through analogous condensation reactions or as a byproduct in related synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid was determined by X-ray crystallographic analysis . This suggests that similar crystallographic techniques could be employed to determine the stereochemistry of this compound.
Chemical Reactions Analysis
The chemical behavior of phenylbutanoic acid derivatives can be complex. The cycliacylation of 4-phenylbutanoic acids in liquid hydrogen fluoride was studied, revealing the formation of free acyl cations as the acylating species . This indicates that this compound may also undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic and thermal analysis techniques. For instance, 1H NMR, 13C NMR, and FTIR studies were used to reveal the structure of a synthesized dye derived from a related compound . UV-visible absorption spectroscopy and cyclic voltammetry were employed to analyze the electronic properties, and thermal analysis was conducted using TG-DTA . These methods could be applied to this compound to determine its properties.
Applications De Recherche Scientifique
Odorant Formation in Yeast Extracts : A study by Münch, Hofmann, & Schieberle (1997) explored the key odorants generated by thermal treatment of yeast extracts, which is relevant in food chemistry. This study helps in understanding the formation of flavor compounds in food processing.
Synthesis and Application in Medicinal Chemistry : Crameri et al. (1997) developed a synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, highlighting its application in pharmaceutical synthesis (Crameri, Foricher, Scalone, & Schmid, 1997).
Chemical Kinetics and Reaction Mechanisms : The study of the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including 4-phenylbutanoic acid, provides insight into the reaction pathways and stability of these compounds under high-temperature conditions. This is crucial in the field of chemical engineering and process optimization (Al-Awadi, Abdallah, Dib, Ibrahim, Al-Awadi, & El-Dusouqui, 2005).
Molecular Docking and Computational Chemistry : Raajaraman, Sheela, & Muthu (2019) conducted a study involving quantum computational, spectroscopic, and ligand-protein docking studies on 2-phenylbutanoic acid and its derivatives. This research is significant in the field of drug discovery and computational chemistry (Raajaraman, Sheela, & Muthu, 2019).
Catalysis and Chemical Activation : The activation of C(sp(3))-H bonds of methyl ketones by a unique gold(I)-silver(I) oxo cluster was investigated, demonstrating the potential of metal clusters in catalysis and chemical synthesis. This study has implications for the development of new catalytic processes in organic chemistry (Pei, Yang, Lei, Chang, Guan, Wan, Wen, & Wang, 2015).
Mécanisme D'action
While the specific mechanism of action for 2-(4-Cyanophenyl)-3-methylbutanoic acid is not available, related compounds such as Crisaborole have mechanisms that involve the inhibition of phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-cyanophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNKGRLBZFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)





![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)




![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)